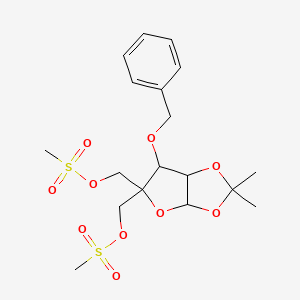
Boc-3-Cl-Tyr-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is a biochemical compound used primarily in proteomics research. It is known for its role in peptide synthesis and modification. The compound has a molecular weight of 497.07 and is often utilized in various scientific studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-chloro-D-tyrosine dicyclohexylamine salt typically involves the protection of the amino group of 3-chloro-D-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of Boc-3-chloro-D-tyrosine dicyclohexylamine salt involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing stringent quality control measures to ensure consistency across batches .
Chemical Reactions Analysis
Types of Reactions
Boc-3-chloro-D-tyrosine dicyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is 3-chloro-D-tyrosine.
Scientific Research Applications
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein modification and interaction.
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of complex peptides .
Comparison with Similar Compounds
Similar Compounds
- Boc-3-chloro-L-tyrosine
- Boc-3-iodo-D-tyrosine
- Boc-3-bromo-D-tyrosine
Uniqueness
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is unique due to its specific stereochemistry (D-tyrosine) and the presence of a chlorine atom, which can be selectively substituted. This makes it a versatile tool in peptide synthesis and modification .
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12322621.png)
![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)
![(13-Hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl) acetate](/img/structure/B12322640.png)



![17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12322655.png)

![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)

![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)
